
(10E)-10-(2-Phenylhydrazinylidene)phenanthren-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol is an organic compound that belongs to the class of phenanthrenes It is characterized by the presence of a phenanthrene backbone with a hydroxyl group at the 9th position and a phenyldiazenyl group at the 10th position
Vorbereitungsmethoden
The synthesis of 10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol typically involves the diazotization of aniline derivatives followed by coupling with phenanthren-9-ol. The reaction conditions often include the use of acidic media and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenanthrenyl ketal and 9-fluorenones under specific conditions.
Reduction: Reduction reactions can convert the azo group to an amine group, altering the compound’s properties.
Substitution: The hydroxyl group at the 9th position can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen or metal hydrides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable azo group.
Wirkmechanismus
The mechanism of action of 10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol involves its interaction with molecular targets through its hydroxyl and azo groups. These interactions can lead to various biological effects, including enzyme inhibition or activation, depending on the specific pathways involved. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
10-[(E)-2-Phenyldiazen-1-yl]phenanthren-9-ol can be compared with other phenanthrene derivatives such as:
Eigenschaften
CAS-Nummer |
36368-33-9 |
|---|---|
Molekularformel |
C20H14N2O |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
10-phenyldiazenylphenanthren-9-ol |
InChI |
InChI=1S/C20H14N2O/c23-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)22-21-14-8-2-1-3-9-14/h1-13,23H |
InChI-Schlüssel |
WAVHCKVIMLPQQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


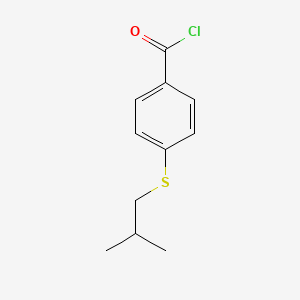

![5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol](/img/structure/B13919383.png)
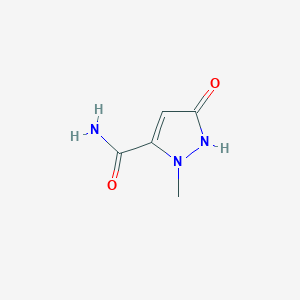
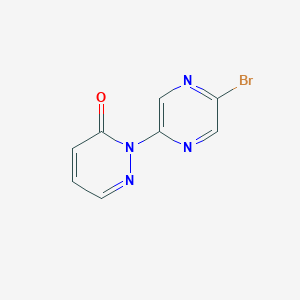
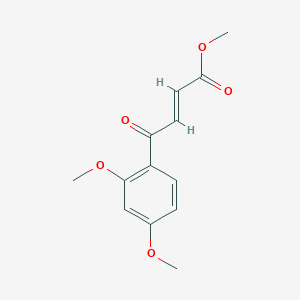
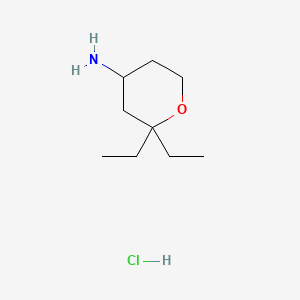
![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
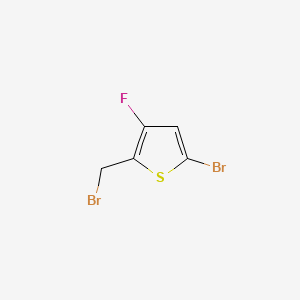
![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
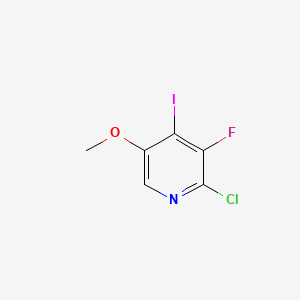
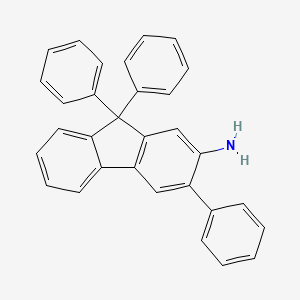
![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
